![molecular formula C24H23NO B6060093 4-(2,6-diphenyl-4-pyridinyl)-1,6-heptadien-4-ol](/img/structure/B6060093.png)
4-(2,6-diphenyl-4-pyridinyl)-1,6-heptadien-4-ol
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Overview
Description
4-(2,6-diphenyl-4-pyridinyl)-1,6-heptadien-4-ol, commonly known as DHBP, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological properties.
Mechanism of Action
DHBP is known to selectively bind to certain proteins, including G protein-coupled receptors and ion channels, and modulate their activity. DHBP has been shown to act as an allosteric modulator, binding to a site on the protein that is distinct from the active site and altering the protein's conformation and activity.
Biochemical and Physiological Effects:
DHBP has been shown to have a variety of biochemical and physiological effects, including the modulation of neuronal activity, the regulation of cellular signaling pathways, and the inhibition of cancer cell growth. DHBP has also been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using DHBP in lab experiments is its ability to selectively bind to and modulate the activity of certain proteins, which allows for the study of specific cellular processes and signaling pathways. However, one limitation of using DHBP is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on DHBP, including the development of new DHBP derivatives with improved solubility and selectivity for specific proteins, the investigation of DHBP's potential as a therapeutic agent for various diseases, and the exploration of DHBP's role in cellular processes and signaling pathways. Additionally, further studies are needed to fully understand the mechanism of action of DHBP and its potential applications in scientific research.
Synthesis Methods
DHBP can be synthesized through a multi-step process involving the reaction of 2,6-diphenyl-4-pyridinecarboxaldehyde with heptadienol in the presence of a Lewis acid catalyst. The resulting product is then purified through column chromatography to obtain pure DHBP.
Scientific Research Applications
DHBP has been widely used in scientific research for its unique properties, including its ability to selectively bind to and modulate the activity of certain proteins. DHBP has been used in studies on the mechanisms of action of various proteins, including G protein-coupled receptors and ion channels. DHBP has also been used in studies on the regulation of cellular signaling pathways and the development of new drugs.
properties
IUPAC Name |
4-(2,6-diphenylpyridin-4-yl)hepta-1,6-dien-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-3-15-24(26,16-4-2)21-17-22(19-11-7-5-8-12-19)25-23(18-21)20-13-9-6-10-14-20/h3-14,17-18,26H,1-2,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVSKCDTMQKYMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC=C)(C1=CC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Diphenylpyridin-4-yl)hepta-1,6-dien-4-ol |
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